![molecular formula C19H19FN4O B2676236 N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide CAS No. 2380181-75-7](/img/structure/B2676236.png)
N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as FMBA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of azetidine-based compounds and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. Inflammation-related disorders such as rheumatoid arthritis and multiple sclerosis have also been targeted using this compound. This compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific research applications. It is also relatively easy to synthesize, with a yield of around 50%. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments targeting specific pathways.
Direcciones Futuras
There are several future directions for research on N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide. One of the most promising areas of research is in cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in clinical trials. Another area of research is in inflammation-related disorders such as rheumatoid arthritis and multiple sclerosis. This compound has shown promising results in inhibiting inflammation, and further research is needed to determine its efficacy in clinical trials. Additionally, research is needed to determine the long-term effects of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 2-methylbenzimidazole-1-carboxylic acid to form an intermediate compound. This intermediate is then subjected to a cyclization reaction with ethyl chloroformate to produce this compound. The overall yield of this compound synthesis is reported to be around 50%.
Aplicaciones Científicas De Investigación
N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research applications, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related disorders such as rheumatoid arthritis and multiple sclerosis have also been targeted using this compound. This compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-13-22-17-4-2-3-5-18(17)24(13)16-11-23(12-16)19(25)21-10-14-6-8-15(20)9-7-14/h2-9,16H,10-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMJQGKWCTMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

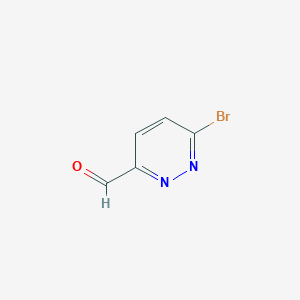
![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)
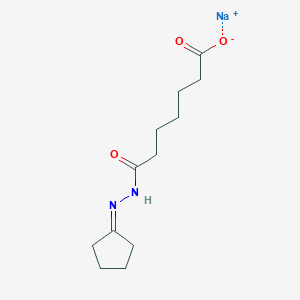
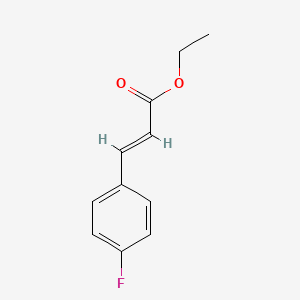

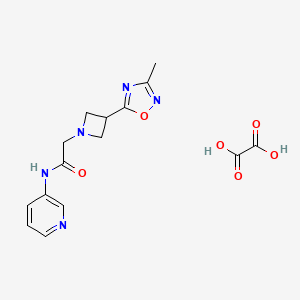
![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)
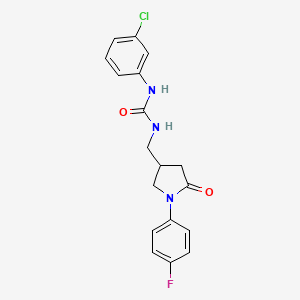
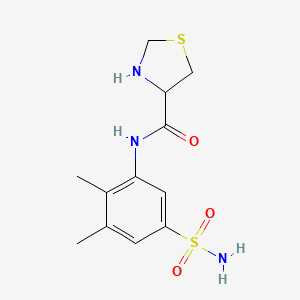
![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)